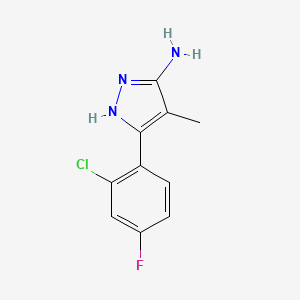
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and an amine group at the 5-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and hydrazine hydrate.
Formation of Intermediate: The reaction between 2-chloro-4-fluoroacetophenone and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of 3-(2-chloro-4-fluorophenyl)-4-methyl-1h-pyrazole.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of a pyrazole ring.
2-Chloro-4-fluorophenylboronic acid: Contains the same phenyl ring substituents but with a boronic acid group.
2-Chloro-4-fluorotoluene: A simpler structure with only the phenyl ring and substituents.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the combination of its substituents and the pyrazole ring This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Propiedades
Fórmula molecular |
C10H9ClFN3 |
|---|---|
Peso molecular |
225.65 g/mol |
Nombre IUPAC |
5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H3,13,14,15) |
Clave InChI |
MHJPNKVYKIFWQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1N)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
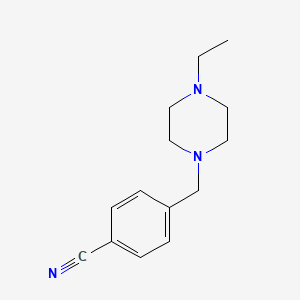

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
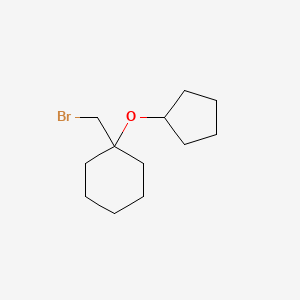
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
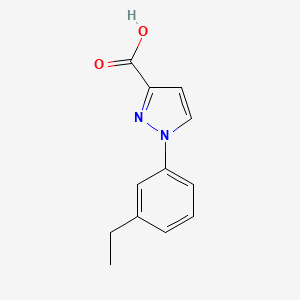
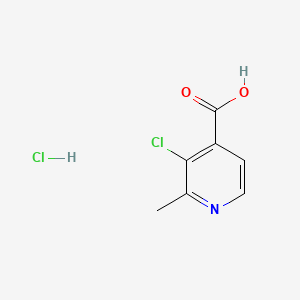
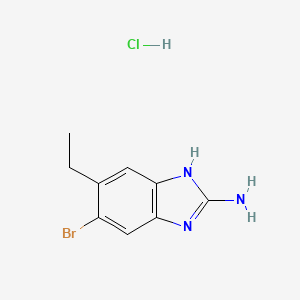
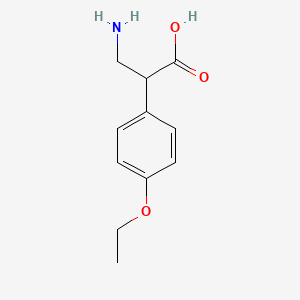
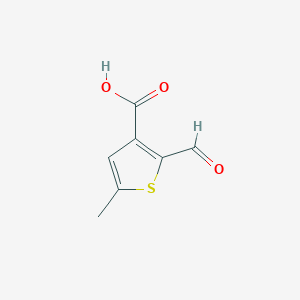
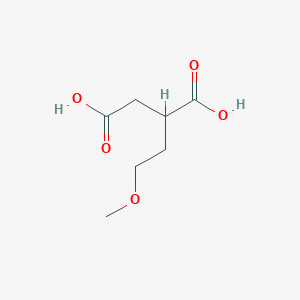
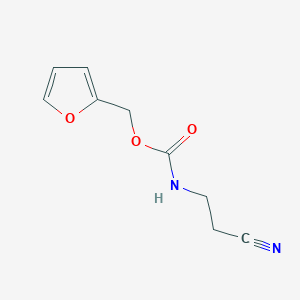
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
